N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is functionalized with a thioether-linked 4-bromophenylamino group and a terminal 4-methoxybenzamide moiety. Such modifications are designed to enhance target binding affinity and modulate physicochemical properties.
Properties
IUPAC Name |
N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNFEQAYWPEZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates. AchE is a principal enzyme that hydrolyzes acetylcholine, allowing for the transmission of nerve pulses.
Mode of Action
This interaction could potentially inhibit the activity of the target enzyme, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic nervous system by inhibiting ache activity. This inhibition could potentially lead to changes in nerve pulse transmission, resulting in various downstream effects.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacological activities, suggesting that they may have favorable adme properties
Result of Action
Similar compounds have been shown to have diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory activities. These effects suggest that this compound could potentially have a wide range of biological impacts.
Biological Activity
The compound N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide , with the CAS number 872994-71-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 525.4 g/mol. The structure features multiple pharmacophoric elements, including a triazole ring and a bromophenyl moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.4 g/mol |
| CAS Number | 872994-71-3 |
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives of triazole compounds have shown significant antibacterial and antifungal activities. In particular, compounds containing the triazole moiety have been reported to exhibit moderate to high efficacy against various strains of bacteria and fungi.
Case Studies
- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values comparable to standard antibiotics such as ampicillin and vancomycin .
- Fungal Activity : Another investigation found that certain triazole derivatives were effective against Candida albicans, showing inhibition zones greater than 10 mm, indicating their potential as antifungal agents .
The proposed mechanism of action for compounds like this compound involves the disruption of cell wall synthesis in bacteria and interference with fungal cell membrane integrity. The presence of the thioether linkage is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration .
Cytotoxicity and Selectivity
While assessing biological activity, it is crucial to evaluate cytotoxicity against human cell lines. Preliminary studies suggest that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with reduced side effects .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group
The 4-bromophenyl moiety is susceptible to NAS due to the electron-withdrawing effects of the bromine atom. This reaction is pivotal for introducing functional groups at the para position.
Example : Reaction with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions produces a biaryl derivative, enhancing π-conjugation for potential optoelectronic applications .
Oxidation of the Thioether Linkage
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with mCPBA providing a more controlled pathway compared to H₂O₂.
Hydrolysis of Amide Bonds
The compound’s amide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Note : Hydrolysis rates vary with substituents; the electron-donating methoxy group slows acidic hydrolysis compared to unsubstituted analogs.
Reactivity of the Triazolo-Pyridazine Core
The fused triazolo-pyridazine ring participates in electrophilic substitutions and coordination chemistry.
Structural Impact : Bromination at C7 enhances steric bulk, potentially modulating interactions with biological targets like kinase enzymes .
Functionalization via Thioether Alkylation
The thioether’s lone pairs enable alkylation, expanding structural diversity.
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, RT, 6 hrs | S-Methyl derivative | 85% | |
| Propargyl bromide | Et₃N, THF, 0°C to RT | Propargyl-thioether | 72% |
Application : Propargyl derivatives enable click chemistry for bioconjugation .
Reductive Amination of the Oxoethyl Group
The 2-oxoethyl group undergoes reductive amination to introduce secondary amines.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN | MeOH, NH₄OAc, RT | Secondary amine | 60% | |
| BH₃·THF | THF, 0°C to RT | Ethylamine derivative | 55% |
Scope : This modification is critical for tuning solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from benzamide-based analogs (e.g., 4MNB) and imidazo-pyridine derivatives. This triazolo-pyridazine system may enhance π-π stacking interactions in biological targets compared to simpler benzamides .
- Substituent Effects : The thioether linkage in the target compound contrasts with the direct amide bonds in 4MNB and Compound 3. Thioethers improve metabolic stability compared to ethers but may reduce solubility .
Metabolic and Stability Considerations
- The nitro group in 4MNB (Ev4) increases reactivity but may lead to toxicity via nitro-reduction pathways, whereas the target compound’s amide and thioether groups are more metabolically stable .
- The imidazo-pyridine derivatives (Ev8) may undergo cytochrome P450-mediated oxidation due to their electron-rich aromatic systems, whereas the triazolo-pyridazine core could resist such degradation .
Q & A
Q. What synthetic methodologies are most effective for constructing the triazolopyridazine core in this compound?
Answer: The triazolopyridazine moiety can be synthesized via a cyclization strategy. For example:
- Schiff base formation : React hydrazinopyridine derivatives with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis to form hydrazone intermediates .
- Oxidative cyclization : Treat the hydrazone intermediate with sodium hypochlorite (NaOCl) in ethanol to induce cyclization, forming the triazolopyridazine ring .
- Alternative oxidants : Trichloroisocyanuric acid (TCICA) in acetonitrile has been used for analogous oxidative cyclization reactions, improving yields in some cases .
Key considerations : Monitor reaction progress via TLC (dichloromethane mobile phase) and purify intermediates via vacuum filtration with methanol/water washes .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups:
- FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass accuracy .
Purity assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity for biological testing .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
Answer:
Q. What in vitro assays are recommended to elucidate the compound’s mechanism of action?
Answer:
- Enzyme inhibition : Screen against bacterial acetyl-CoA carboxylase (ACCase) or fungal lanosterol demethylase (CYP51), as trifluoromethyl-benzamide derivatives often target these enzymes .
- Cellular assays :
- Measure antimicrobial activity via broth microdilution (MIC values) against S. aureus or C. albicans .
- Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Data interpretation : Use dose-response curves and compare with positive controls (e.g., fluconazole for antifungal assays) .
Q. How should researchers resolve contradictory data in biological activity across studies?
Answer:
- Verify compound purity : Re-characterize batches via NMR and HRMS to rule out degradation or impurities .
- Standardize assay conditions :
- Use consistent cell lines, media, and incubation times (e.g., 37°C, 5% CO₂ for mammalian cells) .
- Include internal controls (e.g., known inhibitors) to validate assay reproducibility .
- Explore off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .
Q. What strategies improve the compound’s stability during storage and experiments?
Answer:
- Storage : Store lyophilized powder at –20°C under argon to prevent hydrolysis of the amide bond .
- Solution stability : Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
- Light sensitivity : Protect from UV exposure by using amber vials, as bromophenyl groups may degrade under light .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
